6-Trimethylstannyl-L-tyrosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

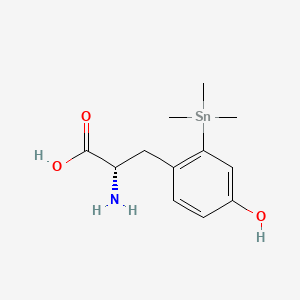

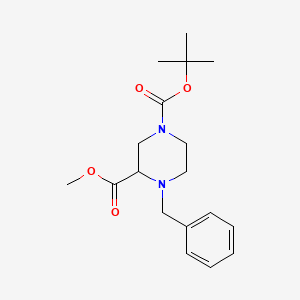

6-Trimetilstannyl-L-tirosina es un compuesto organoestánnico derivado de la L-tirosina, un aminoácido. Este compuesto es notable por su uso como precursor en la síntesis de derivados de tirosina radiactivos, los cuales son valiosos en la imagenología por tomografía por emisión de positrones (PET). La presencia del grupo trimetilstannyl permite la fluoración radiactiva subsecuente, lo que lo convierte en un intermedio crucial en la producción de trazadores PET.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6-Trimetilstannyl-L-tirosina típicamente involucra la protección de grupos funcionales en la L-tirosina, seguida por la introducción del grupo trimetilstannyl. Un método común comienza con el éster etílico de N,O-di-Boc-L-tirosina, el cual experimenta yodación para formar el éster etílico de N,O-di-Boc-6-yodo-L-tirosina. Este intermedio luego se somete a una reacción de estannilación catalizada por paladio utilizando hexametildistannano para generar el éster etílico de N,O-di-Boc-6-trimetilstannyl-L-tirosina .

Métodos de producción industrial: La producción industrial de 6-Trimetilstannyl-L-tirosina sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto incluye el uso de catalizadores eficientes, reactivos de alta pureza y técnicas avanzadas de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Trimetilstannyl-L-tirosina principalmente experimenta reacciones de sustitución, particularmente desestannilación radiofluorada. Esta reacción involucra el reemplazo del grupo trimetilstannyl con un isótopo de flúor radiactivo, como el flúor-18, para producir derivados de tirosina radiactivos .

Reactivos y condiciones comunes: La reacción de desestannilación radiofluorada típicamente utiliza reactivos como [18F]F2 o [18F]hipofluorito de acetilo en condiciones ácidas. La reacción se lleva a cabo en presencia de un solvente adecuado, como el acetonitrilo, y a menudo requiere un catalizador para facilitar la sustitución .

Productos principales: El producto principal de la reacción de desestannilación radiofluorada es la 6-[18F]Fluoro-L-tirosina, un trazador PET utilizado para la imagenología de la función dopaminérgica en el cerebro .

Aplicaciones Científicas De Investigación

6-Trimetilstannyl-L-tirosina tiene varias aplicaciones de investigación científica, particularmente en el campo de la imagenología médica. Sirve como un precursor para la síntesis de 6-[18F]Fluoro-L-tirosina, la cual se utiliza en la imagenología PET para estudiar trastornos neurológicos como la enfermedad de Parkinson. La capacidad del compuesto para ser radiactivo lo hace valioso para rastrear procesos metabólicos y diagnosticar enfermedades .

Mecanismo De Acción

El mecanismo de acción de 6-Trimetilstannyl-L-tirosina está principalmente relacionado con su función como precursor en la síntesis de compuestos radiactivos. Una vez convertido en 6-[18F]Fluoro-L-tirosina, actúa como un sustrato para la descarboxilasa aromática de L-aminoácidos (AAAD) en el cerebro. Esta enzima convierte el derivado de tirosina radiactivo en dopamina, lo que permite la visualización de la actividad dopaminérgica utilizando la imagenología PET .

Comparación Con Compuestos Similares

Compuestos similares:

- 6-Yodo-L-tirosina

- 6-Bromo-L-tirosina

- 6-Fluoro-L-tirosina

Unicidad: En comparación con otros derivados halogenados de la tirosina, 6-Trimetilstannyl-L-tirosina es única debido a su capacidad de experimentar desestannilación radiofluorada eficientemente. Esto lo convierte en un precursor preferido para la síntesis de 6-[18F]Fluoro-L-tirosina, ofreciendo mejores rendimientos y pureza en el producto radiactivo final .

Propiedades

Fórmula molecular |

C12H19NO3Sn |

|---|---|

Peso molecular |

343.99 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(4-hydroxy-2-trimethylstannylphenyl)propanoic acid |

InChI |

InChI=1S/C9H10NO3.3CH3.Sn/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h1,3-4,8,11H,5,10H2,(H,12,13);3*1H3;/t8-;;;;/m0..../s1 |

Clave InChI |

CMOUYCNTZMXYOB-USHJOAKVSA-N |

SMILES isomérico |

C[Sn](C)(C)C1=C(C=CC(=C1)O)C[C@@H](C(=O)O)N |

SMILES canónico |

C[Sn](C)(C)C1=C(C=CC(=C1)O)CC(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)

![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)

![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)

![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)